5-Iodo-2,3-dihydro-1H-indene
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Overview
Description
5-Iodo-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,3-dihydro-1H-indene typically involves the iodination of 2,3-dihydro-1H-indene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indene ring using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indene ring can be oxidized to form indanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to hydrogenate the indene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted-2,3-dihydro-1H-indene derivatives.
Oxidation: Formation of 5-iodoindanone or related compounds.
Reduction: Formation of 2,3-dihydro-1H-indene or fully hydrogenated indane derivatives.
Scientific Research Applications
5-Iodo-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can also facilitate the formation of reactive intermediates that can modify biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Iodoindene: Lacks the dihydro component, leading to different reactivity and applications.
5-Bromo-2,3-dihydro-1H-indene: Similar structure but with a bromine atom instead of iodine, resulting in different chemical properties.
5-Chloro-2,3-dihydro-1H-indene:
Uniqueness
5-Iodo-2,3-dihydro-1H-indene is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming various derivatives. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
5-iodo-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFQJOIAYXQHQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567974 |
Source
|
Record name | 5-Iodo-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-83-6 |
Source
|
Record name | 5-Iodo-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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